3-(4-Methylphenyl)cyclohex-2-en-1-one
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Overview
Description
3-(4-Methylphenyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially with organocopper reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Organocopper reagents for nucleophilic addition.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Methylphenyl)cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity.
4-Methylcyclohex-3-en-1-one: Another methyl-substituted cyclohexenone.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: A structurally related compound with an isopropyl group.
Uniqueness
3-(4-Methylphenyl)cyclohex-2-en-1-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
6330-12-7 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-9H,2-4H2,1H3 |
InChI Key |
RBOQSOBLPPMHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
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